1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine
Overview
Description
1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine, also known as 4-(4-AMINO-2-TRIFLUOROMETHYL-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER, is a chemical compound with the molecular formula C16H22F3N3O2 . It is used in various chemical reactions and has several applications in the field of chemistry .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine, has been a subject of research in recent years . Various methods have been developed, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine is characterized by a piperazine ring substituted with a tert-butyl carboxylate group and a 4-amino-2-trifluoromethylphenyl group . The molecular weight of this compound is 345.36 g/mol .
Physical And Chemical Properties Analysis
1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine has a molecular weight of 345.36 g/mol . Its density is 1.252±0.06 g/cm3 at 20 ºC 760 Torr, and its boiling point is predicted to be 446.5±45.0 °C .
Scientific Research Applications
Synthesis of Novel Compounds :
- Sacalis et al. (2019) described the synthesis of novel dendritic G-2 melamines, using Boc-PD-NH2, a compound related to 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine, as a key building block. These melamines self-assembled in the solid state as large spherical nano-aggregates, demonstrating potential for unique structural applications (Sacalis et al., 2019).
Development of Antimicrobial Agents :
- Patel et al. (2012) synthesized a series of compounds including 2-(4-cyano-3-trifluoromethylphenyl amino)-4-(4-quinazolinyloxy)-6-piperazinyl(piperidinyl)-s-triazines, related to 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine. These compounds showed significant antimicrobial activity against various bacteria and fungi, indicating their potential as antibacterial agents (Patel et al., 2012).
Inhibitory Activities in Biochemical Assays :
- Chonan et al. (2011) developed novel (4-piperidinyl)-piperazine derivatives as ACC1/2 non-selective inhibitors, displaying potent inhibitory activities in enzyme-assay and cell-based assays. This research indicates the compound's relevance in biochemical pathways (Chonan et al., 2011).
Solid Phase Synthesis Techniques :
- Gonzalez-Gomez et al. (2002) explored a solid phase synthesis method for 2-oxo-1,4-piperazines, utilizing α-N-Boc-amino aldehydes, closely related to 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine. This method is significant for producing trisubstituted 2-oxo-1,4-piperazines, useful in various pharmaceutical and chemical applications (Gonzalez-Gomez et al., 2002).
Pharmaceutical Intermediates Synthesis :
- Magano et al. (2008) reported a practical and scalable synthesis method for 1-(7-fluoronaphthalen-1-yl)-piperazine hydrochloride using a palladium-catalyzed Buchwald–Hartwig cross-coupling reaction. This methodology, involving compounds related to 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine, is significant for the efficient production of pharmaceutical intermediates (Magano et al., 2008).
properties
IUPAC Name |
tert-butyl 4-[4-amino-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3N3O2/c1-15(2,3)24-14(23)22-8-6-21(7-9-22)13-5-4-11(20)10-12(13)16(17,18)19/h4-5,10H,6-9,20H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQPVPBYELLURV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592465 | |
Record name | tert-Butyl 4-[4-amino-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine | |
CAS RN |
193902-87-3 | |
Record name | tert-Butyl 4-[4-amino-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=193902-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-[4-amino-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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